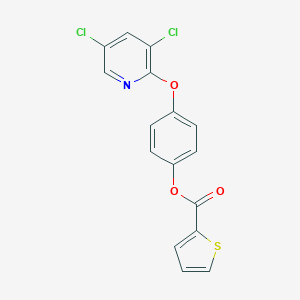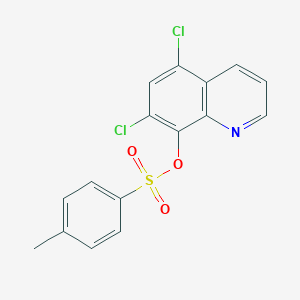
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide, also known as Compound 1, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies for its ability to interact with biological systems and exhibit beneficial effects. In
Aplicaciones Científicas De Investigación
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 has been studied extensively for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 has been shown to exhibit anticancer effects by inhibiting the growth and proliferation of cancer cells. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. Additionally, 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 involves its ability to interact with biological systems and modulate various signaling pathways. It has been shown to inhibit the activity of enzymes such as histone deacetylases and proteasomes, which play important roles in cellular processes such as gene expression and protein degradation. By inhibiting these enzymes, 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 can alter cellular processes and exhibit its therapeutic effects.
Biochemical and Physiological Effects
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. Additionally, 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 has several advantages for use in lab experiments. It is a synthetic compound that can be produced in high yield and purity using the optimized synthesis method. It has also been extensively studied for its potential therapeutic applications and mechanism of action, making it a reliable compound for use in scientific research. However, there are also limitations for the use of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 in lab experiments. It has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet fully understood. Additionally, the optimal dosage and administration of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 for therapeutic purposes are still being investigated.
Direcciones Futuras
There are several future directions for research on 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1. One area of research is the development of more efficient and cost-effective synthesis methods for 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1. Another area of research is the investigation of its safety and efficacy in clinical settings. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 for therapeutic purposes. Finally, the potential therapeutic applications of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 in other diseases and conditions should be explored.
Métodos De Síntesis
The synthesis of 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 involves the reaction of 2,4-thiazolidinedione with phenyl isothiocyanate and phenyl isocyanate in the presence of acetic anhydride and sulfuric acid. The resulting compound is then purified through recrystallization to obtain the final product. This method has been optimized for high yield and purity, making it a reliable and efficient way to produce 2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide 1 for research purposes.
Propiedades
Fórmula molecular |
C18H15N3O3S2 |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(phenylcarbamothioyl)acetamide |
InChI |
InChI=1S/C18H15N3O3S2/c22-15(20-17(25)19-12-7-3-1-4-8-12)11-14-16(23)21(18(24)26-14)13-9-5-2-6-10-13/h1-10,14H,11H2,(H2,19,20,22,25) |
Clave InChI |
DTNMCDPMYQGQCM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246286.png)
![N-[3-(3-Chloro-benzoylamino)-phenyl]-nicotinamide](/img/structure/B246289.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246290.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B246291.png)
![5-bromo-N-[3-chloro-4-(2-furoylamino)phenyl]-2-furamide](/img/structure/B246292.png)
![N-{2-chloro-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B246293.png)
![4-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246295.png)


![4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate](/img/structure/B246301.png)
![N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B246305.png)
![3,4-dimethoxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B246308.png)

